N-(2-methoxy-5-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
説明
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-10-6-7-12(27-5)11(8-10)19-13(24)9-28-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-8H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXHWPEPQETPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxy-5-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxy-substituted aromatic ring and a purine derivative linked through a sulfanyl group. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and methyl groups enhances the electron-donating ability, contributing to the scavenging of free radicals.
2. Anti-inflammatory Effects
Studies have shown that related purine derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism may be applicable to our compound, suggesting potential therapeutic use in inflammatory diseases.
3. Neuroprotective Properties
Recent investigations into neuroprotective effects indicate that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. In vitro studies demonstrated that derivatives with similar structures can protect neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of N-(2-methoxy-5-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide may involve:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and neuronal health .
- Inhibition of Enzymatic Activity : By inhibiting enzymes like MAO-B, the compound could reduce neurotoxic effects associated with elevated neurotransmitter levels.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of structurally related purines demonstrated a reduction in neuronal apoptosis in vitro. The results indicated that these compounds could mitigate oxidative stress-induced damage in neuronal cells.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of related compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages treated with the compound. This suggests a pathway for therapeutic application in conditions like rheumatoid arthritis.
Data Summary
The following table summarizes key findings regarding the biological activities and mechanisms of action associated with N-(2-methoxy-5-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide:
Q & A
Q. What are the key steps in synthesizing the compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including coupling of the purine core with the acetamide-thioether moiety. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and confirm product formation. Quenching small aliquots at intervals and analyzing via TLC (with UV visualization) ensures stepwise completion. Final purification employs techniques like column chromatography with gradient elution (e.g., ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for characterizing the compound?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for verifying structural motifs, such as the methoxy and methyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C=O, S-H). Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .
Q. What purification methods optimize yield and purity?
Flash column chromatography with silica gel and optimized solvent systems (e.g., dichloromethane/methanol) is standard. Recrystallization in ethanol/water mixtures improves crystallinity. Solvent selection impacts yield: polar aprotic solvents (e.g., DMF) may enhance solubility but require careful removal .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions?
Design of Experiments (DOE) methods, such as factorial designs , systematically vary parameters (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design identifies interactions between variables. Response Surface Methodology (RSM) models non-linear relationships, reducing trial runs by ~40% while maximizing yield .
Q. How do computational methods enhance synthesis and derivative design?
Quantum chemical calculations (e.g., Density Functional Theory (DFT) ) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate computational and experimental data to prioritize viable routes. For example, simulating thiyl radical intermediates can guide sulfanyl-acetamide coupling strategies .
Q. How should discrepancies in spectroscopic data be resolved?
Contradictory NMR peaks (e.g., unexpected splitting) may arise from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with LC-MS/MS to detect byproducts. If IR bands conflict with expected groups, compare to analogs in PubChem or rerun under controlled humidity .
Q. What strategies address contradictory biological activity in analogs?
Structure-Activity Relationship (SAR) studies correlate substituent changes (e.g., methoxy vs. ethoxy) with activity. For conflicting cytotoxicity data, use molecular docking to assess target binding (e.g., kinase inhibition). Validate with isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How are reaction mechanisms for derivatization elucidated?
Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps. Isotopic labeling (e.g., ¹⁸O in the purine ring) traces oxygen exchange pathways. Trapping intermediates (e.g., with TEMPO for radicals) confirms proposed mechanisms. Computational microkinetic modeling further refines hypotheses .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data across studies?
Solubility discrepancies often stem from polymorphic forms or solvent purity. Use X-ray Powder Diffraction (XRPD) to identify crystalline phases. Re-measure solubility in rigorously dried solvents (e.g., molecular sieves) and report via IUPAC guidelines .
Q. Why do biological assays show variable inhibition potency?
Differences in cell line viability (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) impact results. Standardize protocols using OECD guidelines and include positive controls (e.g., staurosporine for kinase assays). Meta-analysis of published IC₅₀ values identifies outlier methodologies .
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